[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine
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Overview
Description
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, dimethyl, and methylamine groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to target a broad range of biological activities . For instance, Pyrrothiogatain, a compound with a similar pyrrole structure, has been reported to inhibit GATA family proteins, specifically targeting the DNA-binding activity of GATA3 .
Mode of Action
For instance, Pyrrothiogatain inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
For example, Pyrrothiogatain suppresses Th2 cell differentiation, which suggests that it may affect the Th2 cell differentiation pathway .
Pharmacokinetics
Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
For instance, Pyrrothiogatain inhibits the expression and production of Th2 cytokines .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine typically involves the reaction of 2,5-dimethylpyrrole with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by the reaction with formaldehyde and methylamine to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of any double bonds or functional groups present.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated pyrrole derivatives
Scientific Research Applications
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors[][3].
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Shares the pyrrole core but lacks the ethyl and methylamine substitutions.
1-Ethyl-2,5-dimethylpyrrole: Similar structure but without the methylamine group.
Methylpyrrole: Contains the pyrrole ring with a methyl group but lacks other substitutions.
Uniqueness
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methylamine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1243606-13-4 |
---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.3 |
Purity |
75 |
Origin of Product |
United States |
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